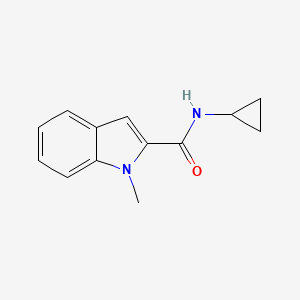
1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE is a heterocyclic compound featuring a five-membered pyrrolidinone ring with a cyclopropylmethyl substituent
Preparation Methods
The synthesis of 1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE can be achieved through several routes. One classical method involves the cycloaddition of a nitrone with a dipolarophile, typically an olefin, under specific reaction conditions . This method allows for regio- and stereoselective synthesis of the desired compound. Industrial production methods often involve the functionalization of preformed pyrrolidine rings, such as proline derivatives, to introduce the cyclopropylmethyl group .
Chemical Reactions Analysis
1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. Molecular docking studies have shown that the interaction with specific proteins, such as Akt, may be a predominant mechanism of action .
Comparison with Similar Compounds
1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE can be compared with other similar compounds, such as pyrrolidin-2-one and pyrrolidin-2,5-diones. These compounds share the pyrrolidinone core but differ in their substituents and overall structure. The cyclopropylmethyl group in this compound provides unique steric and electronic properties, making it distinct from its analogs .
Similar Compounds
- Pyrrolidin-2-one
- Pyrrolidin-2,5-diones
- Prolinol derivatives
Conclusion
This compound is a compound of significant interest due to its unique structural properties and wide range of applications in various scientific fields
Properties
CAS No. |
331281-32-4 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)pyrrolidin-3-one |
InChI |
InChI=1S/C8H13NO/c10-8-3-4-9(6-8)5-7-1-2-7/h7H,1-6H2 |
InChI Key |
USQPJNABADJYSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrido[4,3-d]pyrimidine-4,7-diamine,n4-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B8631914.png)

![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanenitrile](/img/structure/B8631942.png)
![4-[(2,4-Dichlorophenyl)methoxy]-3-nitropyridine](/img/structure/B8631945.png)



![[3-Chloro-5-(1,3-dioxolan-2-yl)-2-pyridinyl]methanol](/img/structure/B8631970.png)


![2-[2,3-Difluoro-4-(octyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B8631999.png)
![1H-Inden-1-one, 2-[[4-(diethylamino)-2-methylphenyl]methylene]-2,3-dihydro-](/img/structure/B8632009.png)

